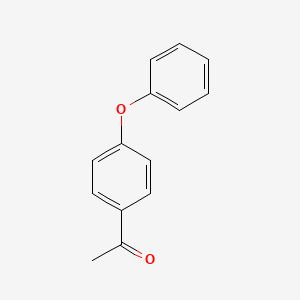

4'-Phenoxyacetophenone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39658. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-phenoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNIFZYQFLFGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284900 | |

| Record name | 4'-Phenoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5031-78-7 | |

| Record name | 1-(4-Phenoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5031-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 39658 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005031787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5031-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Phenoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Phenoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4'-Phenoxyacetophenone chemical properties and structure

An In-Depth Technical Guide to 4'-Phenoxyacetophenone: Structure, Properties, and Applications

Introduction

This compound, also known by its IUPAC name 1-(4-phenoxyphenyl)ethanone, is an aromatic ketone that serves as a versatile and crucial intermediate in various fields of chemical synthesis.[1][2] Structurally, it is characterized by an acetophenone core where the phenyl ring is substituted at the para-position with a phenoxy group. This unique combination of a diaryl ether linkage and a reactive ketone functional group makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and polymer industries.[1][3] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of two phenyl rings connected by an ether linkage, with an acetyl group attached to one of the rings. This structure dictates its physical and chemical behavior, such as its crystalline nature, limited solubility in water, and good solubility in common organic solvents like ethanol and acetone.[1]

The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5031-78-7 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 212.24 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder, crystals, or flakes. | [1][2][5] |

| Melting Point | 47.5-53.5 °C | [2][4][6] |

| Boiling Point | 200 °C at 12 mmHg | [3][4] |

| Solubility | Insoluble in water; soluble in organic solvents like acetone and ethanol. | [1][3][4][7] |

| IUPAC Name | 1-(4-phenoxyphenyl)ethanone | [2][8] |

| InChI Key | DJNIFZYQFLFGDT-UHFFFAOYSA-N | [2][4][8] |

Spectroscopic data, including ¹H NMR, IR, and Mass Spectrometry, are available and confirm the assigned structure, providing characteristic signals for the aromatic protons, the ether linkage, and the carbonyl group of the acetyl moiety.[8]

Synthesis Pathway: Friedel-Crafts Acylation

A primary and efficient method for the industrial synthesis of this compound is the Friedel-Crafts acylation of diphenyl ether.[1] This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

The causality of this experimental choice lies in the robust and well-established nature of the Friedel-Crafts reaction for forming C-C bonds with aromatic rings.[9] The Lewis acid catalyst is crucial as it coordinates with the acylating agent to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich diphenyl ether ring. The reaction generally favors substitution at the para-position due to steric hindrance at the ortho-positions, leading to high selectivity for the desired this compound product.

Representative Experimental Protocol

The following protocol is a self-validating system, where successful synthesis is confirmed by the physical properties (e.g., melting point) and spectroscopic analysis of the final product.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, suspend aluminum chloride (AlCl₃) in an inert solvent like nitromethane.[1]

-

Addition of Reactants: Cool the suspension in an ice bath. Slowly add acetyl chloride to the mixture while maintaining the low temperature.

-

Substrate Addition: Add diphenyl ether dropwise to the reaction mixture. The reaction is typically exothermic and requires careful temperature control.

-

Reaction Progression: After the addition is complete, allow the mixture to stir for a specified time (e.g., 30 minutes) to ensure the reaction goes to completion.[1]

-

Quenching: Carefully pour the reaction mixture onto crushed ice to decompose the aluminum chloride complex.

-

Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with dilute HCl, a saturated sodium bicarbonate solution, and brine to remove impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol) to yield pure this compound as a crystalline solid.

Chemical Reactivity and Key Applications

The reactivity of this compound is dominated by its ketone functional group and the two aromatic rings. The carbonyl group can undergo various transformations, such as oxidation to form carboxylic acids or reduction to yield alcohols. For instance, it can be oxidized using reagents like aqueous potassium hypochlorite (KClO) to produce 4-phenoxybenzoic acid, another valuable chemical intermediate.[1]

This reactivity profile makes this compound a cornerstone intermediate in several industrial sectors:

-

Pharmaceutical Synthesis: It serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure is a common motif in molecules designed to interact with biological targets.

-

Polymer Science: It is used in the synthesis of high-performance polymers. For example, it can undergo copolymerization with α,ω-dienes in reactions catalyzed by ruthenium, leading to the formation of specialized polymers.

-

Dye and Pigment Industry: The molecule can be functionalized to produce various organic dyes and pigments.[3]

-

Photoinitiators: Due to its aromatic ketone structure, it belongs to a class of compounds that can function as organic photoinitiators in polymerization processes.[1]

Safety and Handling

This compound is classified as an irritant.[1][4] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area or fume hood.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][8]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is required.[1][5]

-

Storage: Store in a cool, dry place in a tightly sealed container.[1][3][4]

Conclusion

This compound is a high-value chemical intermediate whose utility stems from its unique diaryl ether ketone structure. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The compound's reactivity allows for its incorporation into a wide array of functional molecules, making it indispensable in the development of pharmaceuticals, advanced polymers, and other fine chemicals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and industrial applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. chembk.com [chembk.com]

- 4. This compound | 5031-78-7 [chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. A12392.14 [thermofisher.com]

- 7. This compound | 5031-78-7 | INDOFINE Chemical Company [indofinechemical.com]

- 8. This compound | C14H12O2 | CID 236783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

A Senior Scientist's Guide to the Strategic Synthesis of 4'-Phenoxyacetophenone from Phenol and Acetophenone Feedstocks

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4'-phenoxyacetophenone, a valuable intermediate in pharmaceutical and polymer sciences. Acknowledging the impracticality of a direct condensation of phenol and acetophenone, this document details a robust, multi-step synthetic strategy beginning with these fundamental feedstocks. The guide elucidates the mechanistic underpinnings of each transformation, from the initial activation of acetophenone via electrophilic bromination to the pivotal copper-catalyzed C-O bond formation via an Ullmann condensation. Each section offers detailed, step-by-step protocols, critical parameter analysis, and troubleshooting insights, designed for researchers, chemists, and drug development professionals seeking to master this important synthesis.

Strategic Overview: A Multi-Step Imperative

The direct coupling of phenol and acetophenone to form this compound is not mechanistically feasible under standard organic synthesis conditions. The C-H bond on the phenyl ring of acetophenone is not sufficiently activated for a nucleophilic attack by phenol, and conversely, the hydroxyl group of phenol is not a suitable leaving group for an electrophilic attack by the acetophenone ring.

Therefore, a strategic, multi-step approach is required. This involves converting the starting materials into activated intermediates: a potent nucleophile from phenol and a suitable electrophile from acetophenone. The most reliable and widely practiced strategy involves:

-

Activation of Acetophenone: Conversion of acetophenone to an aryl halide, specifically 4'-bromoacetophenone, creating an electrophilic center for subsequent coupling.

-

Activation of Phenol: Deprotonation of phenol with a suitable base to form the highly nucleophilic potassium phenoxide salt.

-

Key C-O Bond Formation: A copper-catalyzed cross-coupling reaction between potassium phenoxide and 4'-bromoacetophenone—an Ullmann condensation—to construct the target diaryl ether.

This workflow ensures high yields and purity by leveraging well-established, high-fidelity reactions.

Caption: Overall synthetic workflow from feedstocks to final product.

Part I: Synthesis of the 4'-Bromoacetophenone Intermediate

The critical first step is the regioselective bromination of acetophenone at the para position. The acetyl group is an electron-withdrawing and deactivating group that primarily directs electrophilic substitution to the meta position. However, through careful control of reaction conditions, the para product can be obtained as a major product, though separation from isomers is often necessary. For applications demanding high regiochemical purity, the Friedel-Crafts acylation of bromobenzene is the superior and more common industrial method.[1][2]

Mechanistic Insight: Electrophilic Aromatic Substitution

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Bromine is polarized by a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃), creating a potent electrophile (Br⁺) which is attacked by the π-electron system of the acetophenone ring. The resulting resonance-stabilized carbocation (sigma complex) then loses a proton to regenerate aromaticity.

Detailed Experimental Protocol: Bromination of Acetophenone

-

Materials: Acetophenone, Bromine, Aluminum chloride (anhydrous), Dichloromethane (DCM, anhydrous), Hydrochloric acid (1M), Sodium bicarbonate solution (saturated), Sodium sulfate (anhydrous).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous DCM.

-

Add the acetophenone solution dropwise to the stirred AlCl₃ suspension at 0 °C. Allow the mixture to stir for 15 minutes.

-

Add bromine (1.05 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C. The reaction mixture will turn dark red-brown, and HBr gas will evolve (use a scrubber).

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl (approx. 5 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product, a solid, can be purified by recrystallization from ethanol or methanol to yield 4'-bromoacetophenone.[3][4]

-

Part II: The Ullmann Condensation for C-O Bond Formation

The Ullmann condensation is a classic and powerful method for forming diaryl ether bonds, involving the copper-promoted coupling of an aryl halide with a phenol.[5][6] Modern protocols often use soluble copper(I) catalysts, which allow for milder reaction conditions compared to the traditional use of copper powder at very high temperatures.[7][8]

Mechanistic Insight: The Copper Catalytic Cycle

While the exact mechanism has been a subject of debate, a generally accepted catalytic cycle for modern Ullmann couplings involves the following key steps:

-

Coordination: The phenoxide coordinates to the Cu(I) catalyst.

-

Oxidative Addition: The aryl halide (4'-bromoacetophenone) adds to the copper center, forming a Cu(III) intermediate.

-

Reductive Elimination: The C-O bond is formed as the diaryl ether product is eliminated, regenerating the active Cu(I) catalyst.

Caption: Simplified catalytic cycle for the Ullmann C-O coupling.

Detailed Experimental Protocol: Synthesis of this compound

-

Materials: 4'-Bromoacetophenone, Phenol, Potassium carbonate (K₂CO₃, anhydrous), Copper(I) iodide (CuI), N,N-Dimethylformamide (DMF, anhydrous), Toluene, Ethyl acetate, Brine.

-

Procedure:

-

To a flame-dried Schlenk flask, add phenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous DMF via syringe. Stir the resulting suspension at 130 °C for 1 hour to ensure complete formation of the potassium phenoxide salt.

-

Add 4'-bromoacetophenone (1.0 eq) to the reaction mixture.

-

Raise the temperature to 150-160 °C and stir vigorously. The reaction is typically complete within 6-12 hours. Monitor progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

-

After cooling to room temperature, dilute the mixture with toluene and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

-

Transfer the filtrate to a separatory funnel and wash thoroughly with water (3x) to remove DMF, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.[9][10][11]

-

Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the final product. The following table summarizes expected analytical data for this compound.

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid.[12] |

| Melting Point | 50-52 °C.[13][14] |

| ¹H NMR (CDCl₃) | δ ~2.59 (s, 3H, -COCH₃), ~7.00-7.05 (m, 3H, Ar-H), ~7.20-7.26 (t, 1H, Ar-H), ~7.38-7.44 (t, 2H, Ar-H), ~7.95-7.99 (d, 2H, Ar-H). |

| ¹³C NMR (CDCl₃) | δ ~26.5, 117.5, 120.0, 124.5, 130.0, 132.0, 133.0, 155.5, 161.5, 196.8. |

| IR (KBr, cm⁻¹) | ~1680 (C=O stretch), ~1240 (C-O-C stretch, aryl ether). |

| Mass Spec (EI) | m/z 212.24 (M⁺).[15] |

Troubleshooting and Safety Considerations

| Problem | Potential Cause | Recommended Solution |

| Low yield in bromination | Incomplete reaction; formation of multiple isomers. | Ensure anhydrous conditions and sufficient Lewis acid. Purify carefully to isolate the para isomer. Consider the alternative Friedel-Crafts acylation of bromobenzene for better regioselectivity. |

| Low yield in Ullmann coupling | Incomplete phenoxide formation; catalyst deactivation; insufficient temperature. | Ensure the base is anhydrous and strong enough. Use an inert atmosphere to protect the Cu(I) catalyst. Ensure the reaction temperature is maintained. |

| Reaction stalls | Impure reagents (especially water). | Use anhydrous solvents and reagents. Flame-dry all glassware before use. |

| Difficult purification | Residual DMF. | Perform multiple aqueous washes to completely remove the high-boiling solvent before final purification steps. |

Safety:

-

Phenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Bromine: Highly corrosive and toxic. Work in a well-ventilated fume hood.

-

Anhydrous AlCl₃: Reacts violently with water. Handle with care in a dry environment.

-

DMF: A high-boiling solvent. Avoid inhalation and skin contact.

-

Ullmann Reaction: Performed at high temperatures. Use appropriate shielding and temperature control.

Conclusion

The synthesis of this compound from phenol and acetophenone is successfully achieved through a strategic three-part process: regioselective bromination of acetophenone, formation of potassium phenoxide, and a copper-catalyzed Ullmann condensation. This guide provides the mechanistic rationale and detailed protocols necessary for researchers to reliably execute this synthesis, yielding a high-purity product crucial for further research and development in medicinal chemistry and material science.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. reddit.com [reddit.com]

- 3. prepchem.com [prepchem.com]

- 4. 4 -Bromoacetophenone for synthesis 99-90-1 [sigmaaldrich.com]

- 5. synarchive.com [synarchive.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]

- 11. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 12. Page loading... [guidechem.com]

- 13. This compound | 5031-78-7 [chemicalbook.com]

- 14. 4′-苯氧基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. This compound | C14H12O2 | CID 236783 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-(4-Phenoxyphenyl)ethanone: Properties, Synthesis, and Applications in Research and Development

Introduction

1-(4-Phenoxyphenyl)ethanone, a diaryl ether ketone, is a significant organic compound that serves as a versatile intermediate in various fields of chemical synthesis. Characterized by a molecular structure featuring a ketone functional group and a phenoxy substituent, it provides a valuable scaffold for building more complex molecules.[1] Its unique combination of an ether linkage and a reactive ketone moiety makes it a precursor of interest in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth examination of its chemical identity, physicochemical properties, synthesis, analytical characterization, and applications, with a focus on its utility for professionals in research and drug development.

Compound Identification and Nomenclature

Correctly identifying a chemical compound is the foundation of reproducible science. 1-(4-Phenoxyphenyl)ethanone is known by several names, which can be a source of ambiguity. This section clarifies its nomenclature and provides key structural identifiers. The officially recognized IUPAC name is 1-(4-phenoxyphenyl)ethanone .[3][4]

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-(4-phenoxyphenyl)ethanone | [3] |

| CAS Number | 5031-78-7 | [1][5][6] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][5] |

| Molecular Weight | 212.24 g/mol | [3][5] |

| SMILES | CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | [1][3] |

| InChI | InChI=1S/C14H12O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3 | [1][3] |

| InChIKey | DJNIFZYQFLFGDT-UHFFFAOYSA-N |[1][3] |

Common Synonyms:

-

4'-Phenoxyacetophenone[3]

Caption: 2D representation of 1-(4-phenoxyphenyl)ethanone.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, storage, and application in experimental design. 1-(4-Phenoxyphenyl)ethanone is a stable solid at room temperature under normal conditions.[6]

Table 2: Physicochemical Data

| Property | Value | Comments |

|---|---|---|

| Appearance | Solid or liquid | Dependent on ambient conditions; typically a solid at standard temperature and pressure.[1] |

| Melting Point | 50-52 °C | Facilitates handling as a solid and allows for melt-based reactions or analysis.[6] |

| Boiling Point | 345.9 °C at 760 mmHg | High boiling point indicates low volatility, which is a key consideration for high-temperature reactions.[6] |

| Solubility | More soluble in organic solvents than in water | This property dictates the choice of solvents for synthesis, purification (e.g., recrystallization), and analytical sample preparation.[1] |

| Stability | Stable under normal storage and handling conditions | The compound is not prone to rapid degradation, ensuring consistency in long-term research projects.[6] |

Synthesis and Purification

The most common and industrially scalable method for preparing 1-(4-phenoxyphenyl)ethanone is through the Friedel-Crafts acylation of diphenyl ether. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes a representative lab-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

Diphenyl ether

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (conc. and dilute)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve diphenyl ether in anhydrous DCM.

-

Causality: Anhydrous conditions are critical because the Lewis acid catalyst, AlCl₃, reacts violently with water, which would deactivate it and halt the reaction.

-

-

Catalyst Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add anhydrous AlCl₃ portion-wise.

-

Causality: The reaction is exothermic. Slow, cooled addition prevents overheating, which could lead to undesirable side reactions and reduced yield.

-

-

Acylating Agent Addition: Add acetyl chloride dropwise from the dropping funnel to the stirred suspension over 30-45 minutes, maintaining the low temperature.

-

Causality: Acetyl chloride reacts with AlCl₃ to form the highly reactive acylium ion (CH₃CO⁺), the electrophile in this reaction. Dropwise addition controls the rate of this formation and the subsequent exothermic reaction with diphenyl ether.

-

-

Reaction Progression: After addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.[7] Monitor the reaction by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy to drive the substitution reaction to completion.

-

-

Quenching: Cool the reaction mixture in an ice bath and slowly pour it over a mixture of crushed ice and concentrated HCl.[7]

-

Causality: This step serves two purposes: it quenches any remaining reactive species and hydrolyzes the aluminum chloride-ketone complex, liberating the product. The acid ensures the aluminum salts remain dissolved in the aqueous phase.

-

-

Workup and Extraction: Separate the organic layer. Wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Causality: The washes remove unreacted acid, water-soluble byproducts, and neutralize any remaining acidic residues.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.[7]

-

Causality: Removal of residual water is essential before solvent evaporation to obtain a clean crude product.

-

Caption: General workflow for the synthesis of 1-(4-phenoxyphenyl)ethanone.

Purification Protocol

The crude product obtained is typically a solid that can be purified by recrystallization.

-

Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

-

Filtration (Hot): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic methods are employed for this purpose.[3]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl protons (–CH₃) around δ 2.5 ppm. The aromatic region (δ 7.0-8.0 ppm) will display a complex pattern of multiplets corresponding to the nine protons on the two phenyl rings.

-

¹³C NMR Spectroscopy: The carbon NMR will show a characteristic signal for the ketone carbonyl carbon (C=O) downfield, typically above δ 195 ppm. Signals for the methyl carbon will appear upfield, while the 12 aromatic carbons will resonate in the δ 115-160 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorptions include a strong, sharp peak around 1680 cm⁻¹ for the C=O stretch of the aryl ketone and a prominent C-O-C stretching band for the diaryl ether linkage around 1240 cm⁻¹.[3]

-

Mass Spectrometry: The mass spectrum should show a molecular ion (M⁺) peak at m/z = 212, corresponding to the molecular weight of the compound.[3]

Applications in Research and Drug Development

The utility of 1-(4-phenoxyphenyl)ethanone lies in its role as a versatile chemical building block.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The compound's structure is a common motif in biologically active molecules. The ketone can be readily modified through reactions such as reduction, oxidation (e.g., Baeyer-Villiger), or conversion to an amine or heterocycle. The aromatic rings can undergo further substitution, allowing for the creation of a diverse library of derivatives. For instance, related ethanone structures are key starting materials for antipsychotic drugs and have been used to develop novel anti-osteoporosis agents.[8][9] Bromination of the methyl group creates 2-bromo-1-(4-phenoxyphenyl)ethanone, another valuable intermediate.[10]

Reported Biological Activity

Beyond its role as an intermediate, 1-(4-phenoxyphenyl)ethanone itself has been reported to exhibit potent antibacterial activity, with an inhibitory concentration of 0.06 mg/mL.[1] This intrinsic activity makes it and its derivatives interesting candidates for further investigation in the development of new anti-infective agents.

Caption: Role of the compound in a drug discovery pipeline.

Safety and Handling

While comprehensive toxicological data for 1-(4-phenoxyphenyl)ethanone is not fully available, it should be handled with the standard precautions for laboratory chemicals.[6] Data from structurally similar compounds suggest it may cause skin, eye, and respiratory tract irritation.[11][12]

Table 3: Safety and Handling Procedures

| Aspect | Recommendation |

|---|---|

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood.[6] |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[6] |

| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6][13] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[6] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes.[6] |

| First Aid (Skin) | Flush skin with plenty of water. Remove contaminated clothing.[6] |

| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, give oxygen.[6] |

Conclusion

1-(4-Phenoxyphenyl)ethanone is a chemical of significant value to researchers and drug development professionals. Its well-defined properties, straightforward synthesis, and versatile reactivity make it an important intermediate for creating novel molecules with potential therapeutic or agricultural applications. A thorough understanding of its chemistry and handling requirements, as outlined in this guide, is essential for its safe and effective use in the laboratory and beyond.

References

- 1. CAS 5031-78-7: 1-(4-Phenoxyphenyl)ethanone | CymitQuimica [cymitquimica.com]

- 2. Latymer360 | Virtual tour generated by Panotour [latymer-upper.org]

- 3. This compound | C14H12O2 | CID 236783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-PHENOXYPHENYL)ETHAN-1-ONE | CAS 5031-78-7 [matrix-fine-chemicals.com]

- 5. appchemical.com [appchemical.com]

- 6. 1-(4-Phenoxyphenyl)ethanone | CAS#:5031-78-7 | Chemsrc [chemsrc.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-BROMO-1-(4-PHENOXYPHENYL)ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 11. Ethanone, 1-(4-butoxyphenyl)- | C12H16O2 | CID 79814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. biosynth.com [biosynth.com]

Spectroscopic Elucidation of 4'-Phenoxyacetophenone: A Technical Guide for Researchers

Abstract

4'-Phenoxyacetophenone is a key aromatic ketone utilized in organic synthesis, perfumery, and as a photoinitiator. A precise understanding of its molecular structure is paramount for its application and for the quality control of synthesized materials. This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating empirical data with mechanistic explanations, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development for the unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound (C₁₄H₁₂O₂) is comprised of an acetophenone core linked to a phenoxy group at the para position. This unique arrangement of a ketone and an ether functional group, bridged by two phenyl rings, gives rise to a distinct spectroscopic fingerprint. The following sections will detail the characteristic signals observed in ¹H NMR, ¹³C NMR, IR, and MS, providing a robust analytical framework for structural confirmation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by distinct signals in the aromatic region, corresponding to the two phenyl rings, and a singlet in the aliphatic region for the methyl protons. The electron-withdrawing nature of the acetyl group and the electron-donating nature of the phenoxy group influence the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.95 | Doublet | 2H | Protons ortho to C=O (Ring A) |

| ~7.42 | Triplet | 2H | Protons meta to O (Ring B) |

| ~7.21 | Triplet | 1H | Proton para to O (Ring B) |

| ~7.05 | Doublet | 2H | Protons meta to C=O (Ring A) |

| ~7.02 | Doublet | 2H | Protons ortho to O (Ring B) |

| 2.58 | Singlet | 3H | Methyl protons (-COCH₃) |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of 14 carbon atoms in unique chemical environments. The carbonyl carbon is significantly downfield, a characteristic feature of ketones.

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~196.7 | Carbonyl carbon (C=O) |

| ~162.0 | C-O (Ring A, ipso) |

| ~156.5 | C-O (Ring B, ipso) |

| ~132.5 | Quaternary carbon (Ring A, ipso to C=O) |

| ~130.8 | CH ortho to C=O (Ring A) |

| ~130.0 | CH meta to O (Ring B) |

| ~124.5 | CH para to O (Ring B) |

| ~120.0 | CH ortho to O (Ring B) |

| ~117.8 | CH meta to C=O (Ring A) |

| ~26.5 | Methyl carbon (-COCH₃) |

Note: Some aromatic carbon signals may overlap or be difficult to assign without advanced 2D NMR experiments.

Experimental Protocol: Acquiring NMR Spectra

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation :

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]

-

If the sample does not dissolve readily, the vial can be gently warmed or vortexed.[1]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup & Calibration :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks for the TMS signal.

-

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl (C=O) and ether (C-O-C) linkages.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3060 | Medium | Aromatic C-H stretch |

| ~1680 | Strong | C=O (ketone) stretch |

| ~1590, ~1490 | Strong | Aromatic C=C ring stretch |

| ~1240 | Strong | Asymmetric C-O-C (ether) stretch |

| ~840 | Strong | C-H out-of-plane bend (para-disubstituted ring) |

The strong absorption at approximately 1680 cm⁻¹ is highly characteristic of an aryl ketone. The prominent band around 1240 cm⁻¹ is indicative of the aryl ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a rapid and convenient method for obtaining IR spectra of solid samples with minimal preparation.[2][3]

-

Instrument Preparation :

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[2]

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis :

-

Data Acquisition :

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

-

Data Processing :

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks and correlate them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

|---|---|

| 212 | [M]⁺ (Molecular Ion) |

| 197 | [M - CH₃]⁺ |

| 121 | [C₆H₅OC₆H₄]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ (Acylium ion) |

The molecular ion peak at m/z 212 confirms the molecular weight of the compound.[5] The fragmentation pattern is consistent with the proposed structure. A key fragmentation is the alpha-cleavage of the bond between the carbonyl carbon and the phenyl ring, leading to the formation of a stable acylium ion at m/z 43, and the loss of a methyl radical to form the ion at m/z 197.

Caption: Key EI-MS fragmentation pathways for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the standard procedure for obtaining an EI mass spectrum for a volatile solid.

-

Sample Introduction :

-

Ionization :

-

Mass Analysis :

-

The resulting positive ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection & Spectrum Generation :

-

The separated ions are detected, and their abundance is recorded.

-

The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the key ketone and ether functional groups, and the mass spectrum verifies the molecular weight and reveals a predictable fragmentation pattern. The data and protocols presented in this guide offer a validated methodology for the unequivocal identification of this compound, ensuring scientific integrity for researchers and drug development professionals.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. agilent.com [agilent.com]

- 3. youtube.com [youtube.com]

- 4. s4science.at [s4science.at]

- 5. This compound | C14H12O2 | CID 236783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 4'-Phenoxyacetophenone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Phenoxyacetophenone, a key aromatic ketone with significant applications in the pharmaceutical and fragrance industries. The document delves into the historical context of its synthesis, detailed modern synthetic protocols with mechanistic insights, thorough characterization data, and a discussion of its role as a versatile intermediate in the development of therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction and Historical Context

This compound, with the chemical formula C14H12O2, is an aromatic ketone characterized by a phenoxy group at the para-position of the acetophenone moiety.[1] While the precise first synthesis of this compound is not readily found in seminal historical literature, its preparation falls under the umbrella of well-established 19th and early 20th-century reactions for the formation of aryl ketones and diaryl ethers. The development of synthetic routes to molecules like this compound is intrinsically linked to the pioneering work on the Friedel-Crafts and Ullmann reactions.

The Friedel-Crafts acylation, discovered by Charles Friedel and James Mason Crafts in 1877, provided a foundational method for the C-C bond formation between an aromatic ring and an acyl group.[2][3] Early investigations into the acylation of various aromatic substrates laid the groundwork for the synthesis of a vast array of aromatic ketones. Similarly, the Ullmann condensation, first reported by Fritz Ullmann in the early 1900s, offered a method for the formation of C-O bonds to create diaryl ethers, a key structural feature of this compound.[4] The synthesis of this specific molecule would have become feasible with the optimization of these classical reactions for substrates like diphenyl ether or substituted phenols and acetophenones.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid at room temperature.[5] It is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone.[5] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C14H12O2 | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Melting Point | 50-52 °C | |

| Boiling Point | 200 °C at 12 mmHg | |

| Appearance | White to pale yellow crystalline powder | [5] |

The structural elucidation of this compound is routinely achieved through standard spectroscopic techniques. The key spectral features are summarized in Table 2.

| Spectroscopic Data | Key Features and Assignments |

| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings and a characteristic singlet for the methyl protons of the acetyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methyl carbon, and the distinct aromatic carbons of the two phenyl rings. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the ketone, and bands associated with the C-O-C stretching of the ether linkage and aromatic C-H bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthetic Methodologies

The synthesis of this compound is primarily accomplished through two classical and highly versatile reactions in organic chemistry: Friedel-Crafts acylation and Ullmann condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and reaction conditions.

Friedel-Crafts Acylation of Diphenyl Ether

This is a widely used and direct method for the synthesis of this compound. It involves the electrophilic aromatic substitution of diphenyl ether with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[6]

Reaction Scheme:

Figure 1: Friedel-Crafts Acylation of Diphenyl Ether.

Mechanism and Rationale for Experimental Choices:

The mechanism of the Friedel-Crafts acylation begins with the activation of the acetylating agent by the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[7]

References

- 1. This compound | C14H12O2 | CID 236783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. byjus.com [byjus.com]

A Theoretical and Spectroscopic Investigation of 4'-Phenoxyacetophenone's Molecular Structure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4'-Phenoxyacetophenone, a compound of interest in various chemical and pharmaceutical applications. Through a synergistic approach combining quantum chemical computations and spectroscopic analysis, this document elucidates the geometric, vibrational, and electronic properties of the title molecule. Density Functional Theory (DFT) calculations were employed to determine the optimized molecular geometry, vibrational frequencies, and electronic characteristics. These theoretical findings are corroborated by experimental data from Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Key insights into the molecule's reactivity and charge distribution are further provided by Frontier Molecular Orbital (HOMO-LUMO) and Natural Bond Orbital (NBO) analyses.

Introduction

This compound, with the chemical formula C14H12O2, is an aromatic ketone that serves as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other biologically active compounds.[1][2] Its structure, characterized by a phenoxy group attached to an acetophenone moiety, imparts unique electronic and chemical properties that are crucial for its application in drug design and materials science.[2] A thorough understanding of its molecular structure and electronic behavior is paramount for predicting its reactivity, designing novel derivatives, and understanding its mechanism of action in biological systems.

This guide presents a detailed theoretical and experimental examination of this compound. By integrating computational chemistry with spectroscopic techniques, we aim to provide a robust and validated model of its molecular structure and properties.

Methodologies: A Dual-Pronged Approach

Computational Analysis: The Power of Density Functional Theory (DFT)

Quantum chemical calculations were performed using Gaussian software, a widely recognized tool in computational chemistry.[3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a popular hybrid functional, was used in conjunction with a 6-311++G(d,p) basis set for all calculations.[3][4] This level of theory has been proven effective for predicting the structural and electronic properties of organic molecules.[4]

Workflow for Computational Analysis:

Figure 1: Workflow for the computational analysis of this compound.

Step-by-Step Protocol for DFT Calculations:

-

Input Structure Generation: The initial molecular structure of this compound was built using molecular modeling software.

-

Geometry Optimization: The structure was optimized to its lowest energy conformation using the B3LYP/6-311++G(d,p) method. This process identifies the most stable arrangement of atoms in the molecule.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared spectrum.

-

Electronic Property Calculation: Time-Dependent DFT (TD-DFT) was employed to calculate the electronic absorption spectra, including excitation energies and oscillator strengths.[5]

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined to understand the molecule's electronic transitions and reactivity.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[4]

Experimental Spectroscopic Analysis

To validate the theoretical calculations, experimental FT-IR and UV-Vis spectra of this compound were obtained.

Experimental Protocols:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum was recorded using a spectrometer, typically in the range of 4000-400 cm-1. The sample was prepared as a KBr pellet.[4] This technique provides information about the vibrational modes of the molecule, corresponding to the stretching and bending of chemical bonds.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum was recorded using a spectrophotometer, typically in the range of 200-800 nm. The sample was dissolved in a suitable solvent, such as ethanol.[4] This method reveals the electronic transitions occurring within the molecule.

Results and Discussion: Unveiling the Molecular Portrait

Molecular Geometry: A Tale of Two Rings

The optimized geometric parameters (bond lengths and bond angles) of this compound were calculated and are presented in the table below. The molecule consists of two phenyl rings connected by an ether linkage, with an acetyl group attached to one of the rings. The calculated bond lengths and angles are in good agreement with expected values for similar aromatic compounds.[4]

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C=O | 1.23 |

| C-O (ether) | 1.37 | |

| C-C (acetyl) | 1.51 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| Bond Angle (°) | C-C-O (acetyl) | 119.5 |

| C-O-C (ether) | 118.2 |

The dihedral angle between the two phenyl rings is a critical parameter that influences the molecule's overall conformation and electronic properties. The DFT calculations predict a non-planar arrangement, which is a common feature in molecules with multiple aromatic rings.

Vibrational Analysis: The Molecular Symphony

The calculated vibrational frequencies were compared with the experimental FT-IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model. The key vibrational modes are assigned and summarized in the table below.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental FT-IR | Calculated (Scaled) |

| C=O Stretch (ketone) | ~1680 | ~1685 |

| C-O-C Stretch (ether) | ~1240 | ~1245 |

| Aromatic C-H Stretch | ~3050 | ~3060 |

| Aromatic C=C Stretch | ~1600, ~1500 | ~1605, ~1508 |

The strong absorption band observed around 1680 cm⁻¹ in the experimental spectrum is characteristic of the C=O stretching vibration of the ketone group.[7] The calculated value shows excellent agreement, confirming the presence and electronic environment of the carbonyl group. Similarly, the C-O-C stretching of the ether linkage is well-reproduced by the theoretical calculations.

Electronic Properties: A Window into Reactivity

The analysis of the Frontier Molecular Orbitals is crucial for understanding the chemical reactivity and electronic transitions of a molecule.[5][8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability.

Figure 2: A conceptual diagram of the HOMO-LUMO energy gap.

For this compound, the HOMO is primarily localized on the phenoxy moiety, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the acetophenone part of the molecule, suggesting this area is prone to nucleophilic attack. The calculated HOMO-LUMO energy gap provides insights into the electronic absorption properties of the molecule.

The theoretical UV-Vis spectrum, calculated using TD-DFT, was compared with the experimental spectrum. The calculations predict electronic transitions that correspond well with the observed absorption bands. The major absorption bands are attributed to π → π* transitions within the aromatic rings and n → π* transitions involving the lone pair of electrons on the carbonyl oxygen.[4]

Table 3: Theoretical and Experimental UV-Vis Spectral Data

| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) |

| π → π | ~275 | ~278 | > 0.1 |

| n → π | ~320 | ~325 | < 0.01 |

The strong absorption observed around 278 nm is assigned to a π → π* transition, which is typical for aromatic systems. The weaker band at a longer wavelength is characteristic of an n → π* transition of the carbonyl group.

NBO analysis provides a detailed picture of the charge distribution and intramolecular interactions.[4] The analysis reveals significant delocalization of electron density from the oxygen atom of the ether linkage to the adjacent phenyl ring, indicating a degree of resonance stabilization. This charge delocalization plays a crucial role in determining the molecule's overall reactivity and electronic properties.

Conclusion: A Coherent Molecular Picture

This technical guide has presented a detailed theoretical and experimental investigation of the molecular structure of this compound. The synergistic use of DFT calculations and spectroscopic techniques has provided a comprehensive and validated understanding of its geometric, vibrational, and electronic properties.

The key findings are:

-

The optimized molecular structure reveals a non-planar conformation.

-

The vibrational analysis provides a clear assignment of the characteristic functional groups, with excellent agreement between theoretical and experimental data.

-

The HOMO-LUMO analysis identifies the reactive sites of the molecule and explains its electronic transition properties.

-

NBO analysis highlights the importance of intramolecular charge transfer in stabilizing the molecule.

The insights gained from this study are invaluable for researchers and professionals in drug development and materials science, providing a solid foundation for the rational design of new molecules based on the this compound scaffold.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Structural and Spectroscopic (FT-IR, FT-RAMAN, NMR, UV-VIS) Investigations on 4-MethoxyAcetophenone Using Quantum Computational Methods | Semantic Scholar [semanticscholar.org]

- 4. ijrat.org [ijrat.org]

- 5. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-Acetyldiphenyl Ether: A Technical Guide for Strategic Research and Development

Abstract

The diphenyl ether (DPE) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents and natural products. Its unique combination of metabolic stability, conformational flexibility, and synthetic accessibility has made it a cornerstone in the development of drugs targeting a wide array of diseases. This technical guide focuses on 4-acetyldiphenyl ether, a molecule that, despite its structural simplicity, represents a largely untapped reservoir of potential for drug discovery. By leveraging the well-documented bioactivities of the DPE core and the versatile reactivity of the acetyl group, we present a strategic framework for exploring novel therapeutic agents. This document provides researchers, medicinal chemists, and drug development professionals with a detailed roadmap for initiating research programs in oncology, inflammation, and infectious diseases, all originating from this promising starting scaffold.

The 4-Acetyldiphenyl Ether Scaffold: A Foundation for Innovation

4-Acetyldiphenyl ether is a deceptively simple molecule that marries two of the most productive moieties in medicinal chemistry: the diphenyl ether core and the acetophenone functional group. Understanding the distinct advantages of each component is critical to appreciating the full potential of the integrated scaffold.

1.1. Core Chemical and Physical Properties

The foundational properties of the parent molecule, diphenyl ether, and its acetylated derivative are essential for planning synthetic routes and predicting physicochemical behavior.

| Property | Value | Source |

| IUPAC Name | 1-(4-phenoxyphenyl)ethan-1-one | N/A |

| Molecular Formula | C₁₄H₁₂O₂ | N/A |

| Molecular Weight | 212.24 g/mol | N/A |

| Appearance | Solid | |

| CAS Number | 5031-78-7 | N/A |

| Key Structural Features | Diphenyl ether linkage, Acetyl group (ketone) | N/A |

1.2. The Strategic Advantage of the Diphenyl Ether Core

The diphenyl ether linkage is not merely a passive linker; it imparts several advantageous properties to a drug candidate:

-

Metabolic Stability: The ether bond is significantly more resistant to metabolic cleavage compared to esters or amides, contributing to improved pharmacokinetic profiles.[1]

-

Conformational Flexibility: The oxygen bridge allows for rotation of the two phenyl rings, enabling the molecule to adopt optimal conformations for binding to diverse biological targets. This flexibility is a key feature in many kinase inhibitors.

-

Lipophilicity and Permeability: The DPE core is substantially hydrophobic, which can enhance lipid solubility and facilitate passage across cellular membranes.[1]

-

Hydrogen Bonding Capacity: The ether oxygen can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a protein's binding site.[2]

1.3. The Acetyl Group: A Versatile Synthetic Handle

The true synthetic potential of 4-acetyldiphenyl ether lies in its acetyl group. This functional group is a gateway to a vast chemical space, allowing for straightforward and high-yielding modifications.[3] The ketone's reactivity is the starting point for numerous classical organic reactions, enabling the creation of diverse compound libraries.[4][5]

Proposed Research Area 1: Development of Novel Kinase Inhibitors for Oncology

Rationale: The diphenyl ether motif is a validated pharmacophore in oncology, most notably as the central scaffold of the multi-kinase inhibitor Sorafenib.[1][6] This scaffold effectively mimics the ATP adenine hinge-binding motif, a common feature in kinase inhibitor design. The flexible ether linkage allows the two aryl rings to adopt a "V" shape that fits snugly into the ATP-binding pocket of many kinases. By using 4-acetyldiphenyl ether as a starting point, researchers can rapidly synthesize novel derivatives targeting various cancer-related kinases.

Proposed Synthetic Strategy: The primary strategy involves the transformation of the acetyl group into functional moieties known to form key interactions within kinase active sites, such as ureas, amides, and heterocyclic systems.

Caption: Synthetic pathways for kinase inhibitor libraries.

Experimental Workflow:

Caption: High-throughput screening cascade for kinase inhibitors.

Exemplary Protocol: Synthesis of 4-Phenoxybenzoic Acid via Haloform Reaction

-

Dissolution: In a 250 mL round-bottom flask, dissolve 4-acetyldiphenyl ether (10 mmol) in 100 mL of dioxane.

-

Base Addition: While stirring, add a solution of sodium hydroxide (50 mmol) in 50 mL of water.

-

Halogen Addition: Cool the mixture in an ice bath. Slowly add bromine (30 mmol) dropwise, maintaining the temperature below 10 °C. The color will dissipate as the reaction proceeds.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Quenching: Quench the reaction by adding a saturated solution of sodium thiosulfate until the orange color disappears.

-

Acidification: Transfer the mixture to a separatory funnel and acidify with concentrated HCl until the pH is ~2. A white precipitate will form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purification: Recrystallize the solid from an ethanol/water mixture to obtain pure 4-phenoxybenzoic acid.

Proposed Research Area 2: Exploration of Anti-Inflammatory Agents

Rationale: Phenolic compounds, including both DPEs and acetophenones, are well-documented anti-inflammatory agents.[7][8][9] Their mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production in immune cells. Specifically, chalcones—synthesized via the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde—are a class of compounds renowned for their potent anti-inflammatory effects.[4] 4-acetyldiphenyl ether is an ideal precursor for a novel family of DPE-containing chalcones.

Proposed Synthetic Strategy: The core strategy is the base-catalyzed Claisen-Schmidt condensation of 4-acetyldiphenyl ether with a diverse panel of substituted aromatic aldehydes. This one-step reaction is robust, high-yielding, and allows for extensive exploration of structure-activity relationships (SAR).

Experimental Workflow:

Caption: Workflow for synthesis and evaluation of anti-inflammatory chalcones.

Exemplary Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis [4]

-

Reactant Preparation: In a 100 mL flask, dissolve 4-acetyldiphenyl ether (10 mmol) and a substituted benzaldehyde (10 mmol) in 30 mL of ethanol.

-

Catalyst Addition: To the stirred solution, add 10 mL of a 40% aqueous sodium hydroxide solution.

-

Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC. A precipitate often forms as the product is generated.

-

Isolation: Pour the reaction mixture into 100 mL of ice-cold water.

-

Neutralization: Acidify the mixture with dilute HCl to neutralize the excess NaOH.

-

Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product and recrystallize from ethanol to yield the pure chalcone derivative.

Proposed Research Area 3: Design of Novel Antimicrobial Agents

Rationale: Nature is a rich source of DPE-based antimicrobials. Marine sponges and fungi, in particular, produce a variety of polyhalogenated diphenyl ethers with potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including drug-resistant strains like MRSA.[10][11][12][13][14] The DPE scaffold provides a robust framework that can be decorated with functional groups to enhance antimicrobial efficacy and target bacterial-specific pathways.

Proposed Synthetic Strategy: Two primary avenues are proposed. First, the transformation of the acetyl group into nitrogen-containing functionalities like imines (Schiff bases) and amidines, which can introduce positive charges that facilitate interaction with bacterial cell membranes. Second, electrophilic aromatic substitution (e.g., bromination) on the electron-rich phenyl rings can mimic the structures of highly active natural products.

Experimental Workflow:

Caption: Screening funnel for the discovery of novel antimicrobial agents.

Exemplary Protocol: Synthesis of a Schiff Base (Imine) Derivative

-

Reactant Setup: Combine 4-acetyldiphenyl ether (10 mmol) and a primary amine (e.g., aniline, 10 mmol) in 50 mL of toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

-

Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Monitor the progress of the reaction by TLC or by observing the amount of water collected.

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Purification: Remove the solvent under reduced pressure. The resulting crude imine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane or ethanol.

Summary and Future Outlook

4-Acetyldiphenyl ether is a readily accessible chemical building block that stands at the crossroads of several high-potential drug discovery pathways. Its constituent parts—the diphenyl ether core and the acetophenone moiety—are both associated with a rich history of producing pharmacologically active compounds.[6][7] The synthetic versatility of the acetyl group provides a direct and efficient means to generate vast libraries of novel chemical entities.

The research areas proposed herein—oncology, inflammation, and infectious disease—are not exhaustive but represent the most promising avenues based on established medicinal chemistry principles. We strongly advocate for an integrated approach where synthetic efforts are closely guided by computational modeling to predict binding affinities and ADMET properties, thereby accelerating the discovery of potent and selective lead compounds. The exploration of 4-acetyldiphenyl ether and its derivatives offers a compelling opportunity to develop next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. stereoelectronics.org [stereoelectronics.org]

- 3. app.studyraid.com [app.studyraid.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Potentials of Diphenyl Ether Scaffold as a Therapeutic Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three new anti-inflammatory stilbenoids and a diphenyl ether derivative from Cajanus cajan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory action of phenolic compounds from Gastrodia elata root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial Diphenyl Ethers from Fungi Aspergillus versicolor YC-27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Polybrominated Diphenyl Ethers: Structure Determination and Trends in Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 4'-Phenoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the essential physicochemical properties of 4'-Phenoxyacetophenone, a versatile ketone with significant applications in organic synthesis and medicinal chemistry. The following sections are designed to offer not only a compilation of data but also a practical understanding of the experimental methodologies and the scientific rationale behind them, ensuring a robust foundation for its use in research and development.

Chemical Identity and Structural Elucidation

This compound, an aromatic ketone, is structurally characterized by a phenoxy group and an acetyl group attached to a benzene ring. This unique arrangement of functional groups dictates its chemical reactivity and physical behavior.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-phenoxyphenyl)ethanone | [1] |

| Synonyms | p-Phenoxyacetophenone, 4-Acetylphenyl phenyl ether | [2] |

| CAS Number | 5031-78-7 | [2][3] |

| Molecular Formula | C₁₄H₁₂O₂ | [2][3] |

| Molecular Weight | 212.24 g/mol | [2] |

| Chemical Structure |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physical and Thermal Properties

The physical state and thermal characteristics of a compound are critical for its handling, storage, and application in various chemical processes.

| Property | Value | Experimental Method |

| Appearance | White to light yellow crystalline powder | Visual Inspection |

| Melting Point | 50-52 °C | Differential Scanning Calorimetry (DSC) |

| Boiling Point | 200 °C at 12 mmHg | Vacuum Distillation |

| Flash Point | 113 °C (closed cup) | Closed-cup flash point tester |

In-depth Analysis: Melting Point Determination by Differential Scanning Calorimetry (DSC)